molecular formula C9H9NO2 B2455607 2,3-Dihydrobenzo[b]furan-2-carboxamide CAS No. 57537-75-4

2,3-Dihydrobenzo[b]furan-2-carboxamide

Cat. No.: B2455607
CAS No.: 57537-75-4
M. Wt: 163.176
InChI Key: OFZCBRZVCBEWDM-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]furan-2-carboxamide is a heterocyclic organic compound that features a benzofuran ring system with a carboxamide group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-phenoxyethanol in the presence of zinc chloride at elevated temperatures to form 2,3-dihydrobenzofuran . The carboxamide group can then be introduced through various amide formation reactions, such as the reaction of the corresponding acid chloride with ammonia or an amine.

Industrial Production Methods

Industrial production methods for 2,3-Dihydrobenzo[b]furan-2-carboxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzo[b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce substituents onto the benzofuran ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,3-Dihydrobenzo[b]furan-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]furan-7-carboxamide
  • 2,3-Dihydrobenzo[b]furan-7-carboxamide
  • Indole-5-carboxamide

Uniqueness

2,3-Dihydrobenzo[b]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group at the 2-position. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCBRZVCBEWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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